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Compound of Interest

Compound Name: 2-Bromo-1,1-difluoroethane

Cat. No.: B1266208

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-1,1-difluoroethane

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1,1-
difluoroethane (CAS No: 359-07-9), tailored for researchers, scientists, and professionals in
the field of drug development. The document presents quantitative spectroscopic data, detailed
experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Bromo-1,1-difluoroethane,
facilitating easy reference and comparison.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

3.55 Triplet 14.2 -CHz2Br

5.95 Triplet of Triplets 56.4,4.4 -CHF2

Table 2: *C NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1266208?utm_src=pdf-interest
https://www.benchchem.com/product/b1266208?utm_src=pdf-body
https://www.benchchem.com/product/b1266208?utm_src=pdf-body
https://www.benchchem.com/product/b1266208?utm_src=pdf-body
https://www.benchchem.com/product/b1266208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assighment
~38 (triplet) -CHz2Br
~115 (triplet) -CHF2

Table 3: **F NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity

-90 to -120 (approx.) Triplet

Note: The chemical shift for 1°F NMR is an estimated range for fluoroalkanes and may vary
based on experimental conditions.

Table 4: Mass Spectrometry Data
m/z

Interpretation

144, 146 Molecular lon Peak [M]*, [M+2]*

Table 5: Infrared (IR) Spectroscopy Data

Wavenumber (cm—2) Intensity Assignment
2980-3020 Medium C-H stretching
1400-1450 Medium C-H bending
1050-1150 Strong C-F stretching
550-650 Strong C-Br stretching

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
These protocols are generalized for the analysis of volatile halogenated hydrocarbons and can
be specifically adapted for 2-Bromo-1,1-difluoroethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1. Sample Preparation:
o Accurately weigh approximately 10-20 mg of 2-Bromo-1,1-difluoroethane.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.
2. Instrumentation and Data Acquisition:

o Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with
a multinuclear probe.

e 'HNMR:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good
signal-to-noise ratio.

e 13C NMR:
o Acquire a proton-decoupled one-dimensional carbon spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low
natural abundance of 3C.

e F NMR:
o Acquire a one-dimensional fluorine spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64).

3. Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Phase correct the spectra and perform baseline correction.

Reference the chemical shifts to the residual solvent peak (for *H and 13C) or an external
standard (e.g., CFCIs for 1°F).

Integrate the signals and analyze the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

1. Sample Preparation:

As 2-Bromo-1,1-difluoroethane is a liquid, a thin film can be prepared by placing a drop of
the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).

. Instrumentation and Data Acquisition:
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
Acquire a background spectrum of the clean, empty salt plates.
Place the prepared sample in the spectrometer's sample compartment.
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm~1).
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
. Data Processing:

The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

1. Sample Introduction and lonization:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1266208?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for a volatile
compound like 2-Bromo-1,1-difluoroethane.

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
(e.g., dichloromethane or hexane).

GC Separation:
o Inject a small volume (e.g., 1 pL) of the solution into the GC.

o Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate
the compound from any impurities.

o Employ a temperature program to ensure good chromatographic resolution.

lonization: Use Electron lonization (El) at a standard energy of 70 eV.

. Mass Analysis and Detection:

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z
30-200).

. Data Processing:

Identify the molecular ion peak and any characteristic fragment ions.

Analyze the isotopic pattern of bromine-containing ions ([M]* and [M+2]*).

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure

elucidation of an organic compound like 2-Bromo-1,1-difluoroethane.
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Caption: Workflow for Spectroscopic Identification.

¢ To cite this document: BenchChem. [Spectroscopic data of 2-Bromo-1,1-difluoroethane].
BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1266208#spectroscopic-data-of-2-bromo-1-1-
difluoroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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